molecular formula C22H18ClF2N3O2S B609844 3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid CAS No. 1359983-15-5

3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid

Cat. No. B609844
CAS RN: 1359983-15-5
M. Wt: 461.91
InChI Key: QNKMXCMJVQFBLM-UHFFFAOYSA-N
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Description

The compound “3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid” is a complex organic molecule. It contains an indole ring which is a common structure in many natural products and pharmaceuticals . The molecule also contains a benzoic acid group, a sulfanyl group, and a pyrazole ring, which are common functional groups in organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and pyrazole rings, along with the benzoic acid group, would contribute significantly to the compound’s 3-dimensional structure and its chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For instance, the benzoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The indole ring is nucleophilic and could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group could enhance its solubility in water, while the multiple aromatic rings could contribute to its stability and rigidity .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Researchers have synthesized various compounds using similar structures for pharmacological evaluation. For instance, Gurupadayya et al. (2008) synthesized 7-chloro-6-fluoro-2-arylidenylaminobenzo(1,3)thiazole compounds, which were evaluated for anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activity (Gurupadayya et al., 2008).

Synthesis of Fluorine-Containing Molecules

In another study, Holla et al. (2003) focused on synthesizing new fluorine-containing thiadiazolotriazinones, which are recognized for their potential as antibacterial agents. This work involved condensing 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin5(4H)-ones with various benzoic acids, including fluorine-substituted ones (Holla et al., 2003).

Antimicrobial and Antiproliferative Activities

Further research by Narayana et al. (2009) highlighted the synthesis of heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides. These compounds were studied for their antimicrobial, anti-inflammatory, and antiproliferative activities, demonstrating the potential of such fluorine-substituted molecules in therapeutic applications (Narayana et al., 2009).

Catalytic Activities and Biological Evaluation

In 2019, Rao et al. synthesized derivatives using nickel ferrite nanoparticles and evaluated their antioxidant and antimicrobial activities. These derivatives included fluorine-substituted compounds, highlighting the role of such compounds in catalytic and biological applications (Rao et al., 2019).

Safety and Hazards

As with any chemical compound, handling “3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid” would require appropriate safety precautions. Without specific toxicity data, it’s difficult to comment on its potential hazards .

Future Directions

The study of indole-containing compounds is a rich field in medicinal chemistry, with many potential applications in drug discovery. Future research could explore the biological activity of this compound and its potential uses in medicine .

properties

IUPAC Name

3-[6-chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF2N3O2S/c1-3-9-27-11-13(10-26-27)28-12(2)21(15-7-8-16(23)19(25)20(15)28)31-17-6-4-5-14(18(17)24)22(29)30/h4-8,10-11H,3,9H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKMXCMJVQFBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)N2C(=C(C3=C2C(=C(C=C3)Cl)F)SC4=CC=CC(=C4F)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid
Reactant of Route 3
3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid

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